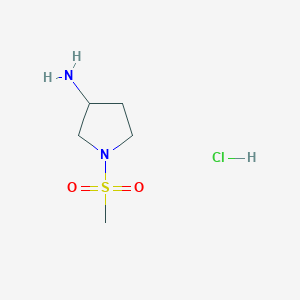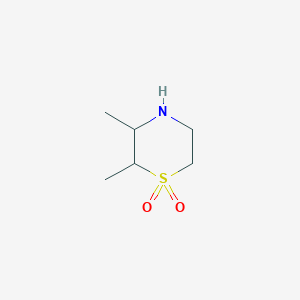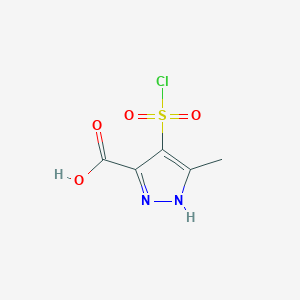![molecular formula C15H21N3O B1452595 (4-[4-(Cyclopropylcarbonyl)-1,4-diazepan-1-YL]phenyl)amine CAS No. 1018592-25-0](/img/structure/B1452595.png)
(4-[4-(Cyclopropylcarbonyl)-1,4-diazepan-1-YL]phenyl)amine
Vue d'ensemble
Description
“(4-[4-(Cyclopropylcarbonyl)-1,4-diazepan-1-YL]phenyl)amine” is a chemical compound with the molecular formula C15H21N3O and a molecular weight of 259.35 g/mol . It is available for purchase for pharmaceutical testing .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-[4-(Cyclopropylcarbonyl)-1,4-diazepan-1-YL]phenyl)amine” are not fully detailed in the search results. We know that it has a molecular weight of 259.35 g/mol , but information on properties like solubility, melting point, boiling point, and specific optical rotation are not provided.Applications De Recherche Scientifique
Clinical Research: Mass Spectrometry
Thermo Fisher Scientific: has introduced the Stellar MS mass spectrometer , which is designed to advance translational research . This instrument is capable of verifying proteins and metabolites of clinical interest, which could include compounds like “(4-[4-(Cyclopropylcarbonyl)-1,4-diazepan-1-YL]phenyl)amine”. The high sensitivity and fast throughput of the Stellar MS make it suitable for the verification of a broad range of biomarkers, potentially accelerating the development of personalized therapies.
Magnetohydrodynamics: Simulation Engines
The ALMA Simulation Engine developed by General Atomics is used for applications in magnetohydrodynamics (MHD) and computational fluid dynamics (CFD) . While the specific compound is not directly mentioned, the technology and computational models used in these fields could be applied to study the fluid dynamics and magnetic properties of various compounds, including “(4-[4-(Cyclopropylcarbonyl)-1,4-diazepan-1-YL]phenyl)amine”.
Electrochromic Devices: Copolymers
Research on electrochromic copolymers based on derivatives of phenylamine, such as tris(4-carbazoyl-9-ylphenyl)amine, has shown potential applications in electrochromic devices (ECDs) . These materials can change color under an electric field, which is a property that could be explored with “(4-[4-(Cyclopropylcarbonyl)-1,4-diazepan-1-YL]phenyl)amine” to develop new ECDs.
Biological Potential: Indole Derivatives
Indole derivatives, which share a structural similarity to the compound , have been found to possess a wide range of biological activities . These activities include antiviral, anti-inflammatory, and anticancer properties. The compound “(4-[4-(Cyclopropylcarbonyl)-1,4-diazepan-1-YL]phenyl)amine” could be researched for similar biological potentials.
Optoelectronic Properties: Organic Materials
Organic materials like tris[4-(diethylamino)phenyl] amine have been studied for their optoelectronic properties . These properties are crucial for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound could be explored for its suitability in such applications.
Computational Fluid Dynamics: Theoretical and Practical Applications
Computational fluid dynamics (CFD): is a field that encompasses a variety of applications, from aircraft design to understanding turbulent flows . The compound could be used in simulations to study its behavior in different fluid dynamic scenarios, which could be beneficial for designing more efficient systems in engineering and environmental studies.
Propriétés
IUPAC Name |
[4-(4-aminophenyl)-1,4-diazepan-1-yl]-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c16-13-4-6-14(7-5-13)17-8-1-9-18(11-10-17)15(19)12-2-3-12/h4-7,12H,1-3,8-11,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQNZGXBJVJZRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-[4-(Cyclopropylcarbonyl)-1,4-diazepan-1-YL]phenyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3,8,10-Trihydroxybenzo[c]chromen-6-one](/img/structure/B1452526.png)




![2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1452534.png)